[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
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Overview
Description
[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and an acetic acid moiety
Preparation Methods
The synthesis of [5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid typically involves a multi-step process. One common method involves the Thia-Michael addition reaction. The precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, reacts with thiosemicarbazide in the presence of glacial acetic acid as a catalyst to form an intermediate. This intermediate then undergoes a reaction with maleic anhydride to yield the final product .
Chemical Reactions Analysis
[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising antibacterial and antifungal activities in vitro.
Medicine: It has potential as an antioxidant and anti-inflammatory agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit the activity of bacterial enzymes, such as the MurB protein of Staphylococcus aureus, by docking into the active site . This inhibition disrupts the bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid can be compared with other thiazolidinone derivatives, such as:
- 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
Molecular Formula |
C13H11NO4S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H11NO4S2/c1-18-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(19)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6+ |
InChI Key |
IFEXFWPCHBOSRU-UXBLZVDNSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Origin of Product |
United States |
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